4F 4PP oxalate
4F 4PP oxalate
4F 4PP is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2A (Ki = 5.3 nM). It is selective for 5-HT2A receptors over 5-HT1C receptors (Ki = 620 nM). It inhibits 5-HT-induced currents in Xenopus oocytes expressing human 5-HT2A receptors (IC50 = 5.15 µM). Spinal superfusion of 4F 4PP (100 µM) reduces the area of electrically stimulated spinal field potentials in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).
A selective 5-HT2A antagonist with almost as high affinity (Ki = 5.3 nM) as ketanserin but with a much lower affinity for 5-HT2C sites (Ki = 620 nM).
A selective 5-HT2A antagonist with almost as high affinity (Ki = 5.3 nM) as ketanserin but with a much lower affinity for 5-HT2C sites (Ki = 620 nM).
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0004173
InChI:
InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6)
SMILES:
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Molecular Formula:
C24H28FNO5
Molecular Weight:
429.5 g/mol
4F 4PP oxalate
CAS No.:
VCID: VC0004173
Molecular Formula: C24H28FNO5
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Description | 4F 4PP is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2A (Ki = 5.3 nM). It is selective for 5-HT2A receptors over 5-HT1C receptors (Ki = 620 nM). It inhibits 5-HT-induced currents in Xenopus oocytes expressing human 5-HT2A receptors (IC50 = 5.15 µM). Spinal superfusion of 4F 4PP (100 µM) reduces the area of electrically stimulated spinal field potentials in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). A selective 5-HT2A antagonist with almost as high affinity (Ki = 5.3 nM) as ketanserin but with a much lower affinity for 5-HT2C sites (Ki = 620 nM). |
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Product Name | 4F 4PP oxalate |
Molecular Formula | C24H28FNO5 |
Molecular Weight | 429.5 g/mol |
IUPAC Name | (4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid |
Standard InChI | InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) |
Standard InChIKey | VUJYJCRJPFMHEM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Synonyms | 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate |
PubChem Compound | 24745966 |
Last Modified | Sep 12 2023 |
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